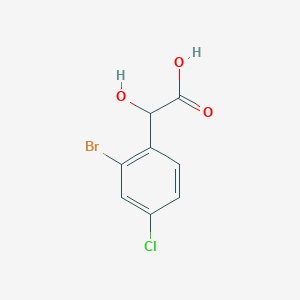

2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid

Description

Properties

Molecular Formula |

C8H6BrClO3 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

MQOIIGBCPDYTDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction may proceed as follows:

Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: Industrial production of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the carboxylic acid group to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong nucleophiles in polar solvents.

Major Products:

Oxidation: Formation of 2-(2-Bromo-4-chlorophenyl)acetic acid.

Reduction: Formation of 2-(2-Bromo-4-chlorophenyl)ethanol.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Functional Group Variations

The following table highlights key structural analogs and their properties:

Key Findings from Research

Positional Isomerism :

- Substitution patterns (e.g., Br at position 2 vs. 4) significantly influence electronic properties and steric hindrance. For example, 2-(4-Bromo-2-chlorophenyl)acetic acid lacks the hydroxyl group, reducing its hydrogen-bonding capacity compared to the target compound .

- Bromo at position 5 (as in 2-(5-Bromo-2-chlorophenyl)acetic acid) may alter metabolic stability in pharmaceutical applications .

Functional Group Impact: The hydroxyl group on the acetic acid chain in the target compound enhances acidity (pKa ~3.1–3.5) compared to non-hydroxylated analogs like 2-(4-Bromo-2-chlorophenyl)acetic acid (pKa ~2.8) . Fluorine substitution (e.g., 4-Fluoromandelic acid) increases electronegativity, leading to stronger electron-withdrawing effects than Br or Cl .

Biological Relevance: Hydroxyl-containing analogs (e.g., 2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid) demonstrate improved solubility in polar solvents, which is critical for bioavailability .

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

- Compounds with electron-withdrawing groups (e.g., –Br, –Cl) exhibit higher melting points (~115–120°C) than fluorine-substituted derivatives (~100°C) .

Biological Activity

2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is an organic compound notable for its potential biological activities, particularly in enzyme inhibition and protein interactions. This compound, characterized by a bromine atom and a chlorine atom attached to a phenyl ring, along with a hydroxyacetic acid moiety, has garnered attention in medicinal chemistry and organic synthesis.

- Molecular Formula : CHBrClO

- Molecular Weight : Approximately 249.49 g/mol

Biological Activity Overview

The biological activity of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid primarily revolves around its role as an enzyme inhibitor. It has been studied for its interactions with various biological targets, which may elucidate its mechanisms of action and therapeutic potential.

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. For instance, it has shown promise in inhibiting α-glucosidase, an important therapeutic target for type 2 diabetes management. In related studies, derivatives of similar structures have demonstrated varying degrees of inhibitory activity against α-glucosidase, with IC50 values indicating their potency.

The mechanism by which 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid exerts its biological effects may involve:

- Covalent Bond Formation : The bromine atom can act as an electrophile, allowing the compound to form covalent bonds with nucleophiles in biological systems.

- Enzyme Interaction : The structural properties of the compound enable it to modulate enzyme activity effectively, potentially altering metabolic pathways.

Case Studies and Research Findings

Recent research has highlighted the compound's potential applications in various therapeutic areas:

- Diabetes Management : Studies have shown that compounds structurally related to 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid can inhibit α-glucosidase more effectively than standard treatments like acarbose, suggesting a significant role in managing blood glucose levels.

- Cancer Research : Similar compounds have been evaluated for their anticancer properties. For example, derivatives exhibiting cytotoxic effects against cancer cell lines indicate that further exploration into the biological activity of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid could yield valuable insights for cancer therapeutics.

- Protein Interactions : The compound's ability to affect protein interactions is crucial for understanding its broader implications in cellular processes and signaling pathways.

Future Directions

Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid in living organisms.

- Structural Modifications : Investigating how changes to the compound's structure affect its biological activity could lead to the development of more potent derivatives.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with specific enzymes and proteins will enhance our understanding of its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, bromination of a precursor like 2-(4-chlorophenyl)acetic acid under controlled conditions (e.g., using NBS in DCM at 0–25°C) followed by hydroxylation. Optimization includes adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction time. Purity (>95%) is achievable via recrystallization or column chromatography .

- Key Parameters : Monitor reaction progress via TLC/HPLC; use LiAlH4 for selective reduction if intermediates form .

Q. What analytical techniques are recommended for characterizing 2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Confirm structure using - and -NMR to identify aromatic protons (δ 7.2–7.8 ppm) and hydroxy/acidic protons (broad signals δ 2.5–5.0 ppm).

- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., monoclinic P2/c space group observed in analogous bromo-chloro phenylacetic acids) .

- IR : Validate O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches.

- Contradiction Resolution : Cross-validate with high-resolution MS and elemental analysis to distinguish between structural isomers .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict reactivity and guide experimental design for derivatives of this compound?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, such as substituent effects on bromine’s electrophilicity or steric hindrance in nucleophilic attacks. Software like Gaussian or ORCA can calculate transition states and activation energies. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error .

- Case Study : Compare computed vs. experimental for esterification reactions to refine synthetic protocols .

Q. What strategies address contradictory data in biological activity studies, such as varying IC values across assays?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Solubility Optimization : Co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes improve bioavailability (refer to solubility protocols in ).

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., pH, temperature) causing discrepancies .

Q. How can reaction engineering (e.g., membrane separation, microreactors) improve the scalability of synthesizing this compound?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration to separate by-products (e.g., unreacted bromine precursors) without thermal degradation .

- Microreactors : Enhance mixing efficiency and heat transfer for exothermic steps (e.g., bromination), reducing side reactions.

- Process Control : Implement real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.